6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene
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Overview
Description
6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene is a compound with a unique structure that includes both cyclopentane and benzene rings. This compound is known for its stability and hydrophobic properties . It is also referred to as a derivative of dicyclopentadiene, which is a common precursor in organic synthesis .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene typically involves organic synthesis reactions. The specific synthetic routes and reaction conditions can vary depending on the desired purity and yield. Common methods include the use of cyclopentadiene derivatives and ethoxy groups under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale organic synthesis processes. These processes often require the use of specialized equipment to maintain the necessary reaction conditions and ensure the safety and efficiency of the production .
Chemical Reactions Analysis
Types of Reactions
6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or alcohols, while reduction may produce alkanes or alkenes .
Scientific Research Applications
6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene has several scientific research applications, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biological molecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to certain receptors or enzymes, thereby influencing various biochemical processes. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Dicyclopentadiene: A precursor to 6-Ethoxy-3a,4,5,6,7,7a-hexahydro-4,7-methano-1H-indene with similar structural features.
Tricyclo(5.2.1.0(2,6))dec-3-ene: Another compound with a similar tricyclic structure.
Uniqueness
This compound is unique due to its ethoxy group, which imparts specific chemical properties and reactivity. This makes it distinct from other similar compounds and useful in various specialized applications .
Properties
CAS No. |
66977-26-2 |
---|---|
Molecular Formula |
C12H18O |
Molecular Weight |
178.27 g/mol |
IUPAC Name |
8-ethoxytricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C12H18O/c1-2-13-12-7-8-6-11(12)10-5-3-4-9(8)10/h3-4,8-12H,2,5-7H2,1H3 |
InChI Key |
ATTDNHNDBNMYBQ-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1CC2CC1C3C2C=CC3 |
Origin of Product |
United States |
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